molecular formula C7H15NO B12606351 1-Amino-3-methylhex-3-en-2-ol CAS No. 646050-09-1

1-Amino-3-methylhex-3-en-2-ol

Katalognummer: B12606351
CAS-Nummer: 646050-09-1
Molekulargewicht: 129.20 g/mol
InChI-Schlüssel: MOIFCKIUTAAQAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-3-methylhex-3-en-2-ol is an organic compound with the molecular formula C₇H₁₅NO It is characterized by the presence of an amino group (-NH₂) and a hydroxyl group (-OH) attached to a hexene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Amino-3-methylhex-3-en-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-methylhex-3-en-2-one with ammonia in the presence of a reducing agent. The reaction typically requires controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of catalysts to enhance the reaction rate and yield. The process is designed to be efficient and cost-effective, ensuring high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-3-methylhex-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-Amino-3-methylhex-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-amino-3-methylhex-3-en-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence its biological and chemical activity.

Vergleich Mit ähnlichen Verbindungen

    1-Amino-3-methylhex-2-en-2-ol: Similar structure but with a different position of the double bond.

    3-Amino-3-methylhex-4-en-2-ol: Another isomer with variations in the position of functional groups.

Uniqueness: 1-Amino-3-methylhex-3-en-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

646050-09-1

Molekularformel

C7H15NO

Molekulargewicht

129.20 g/mol

IUPAC-Name

1-amino-3-methylhex-3-en-2-ol

InChI

InChI=1S/C7H15NO/c1-3-4-6(2)7(9)5-8/h4,7,9H,3,5,8H2,1-2H3

InChI-Schlüssel

MOIFCKIUTAAQAD-UHFFFAOYSA-N

Kanonische SMILES

CCC=C(C)C(CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.